2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

Catalog No.
S797726
CAS No.
29261-33-4
M.F
C12F4N4
M. Wt
276.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimetha...

CAS Number

29261-33-4

Product Name

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

IUPAC Name

2-[4-(dicyanomethylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile

Molecular Formula

C12F4N4

Molecular Weight

276.15 g/mol

InChI

InChI=1S/C12F4N4/c13-9-7(5(1-17)2-18)10(14)12(16)8(11(9)15)6(3-19)4-20

InChI Key

IXHWGNYCZPISET-UHFFFAOYSA-N

SMILES

C(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N

Canonical SMILES

C(#N)C(=C1C(=C(C(=C(C#N)C#N)C(=C1F)F)F)F)C#N

Organic Semiconductor Dopant

F4-TCNQ is one of the most widely used and effective p-type dopants for organic semiconductors []. A dopant is a material added to a pure semiconductor to modify its electrical conductivity. F4-TCNQ acts as a p-type dopant because it readily accepts electrons. This ability stems from its strong electron-acceptor properties and extended π-electron system [, ]. By introducing F4-TCNQ into organic semiconductors, researchers can tune the material's electronic properties, making it more efficient at conducting holes (positively charged carriers) []. This manipulation of electrical properties is crucial for developing organic electronic devices like organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs) [, ].

Hole Injection and Transport Material

F4-TCNQ's electron-accepting nature also makes it valuable as a hole injection and transport material in organic electronics []. In OLEDs, for example, F4-TCNQ can be incorporated into the hole transport layer (HTL) to facilitate the efficient injection of holes from the anode into the light-emitting layer []. This improves the overall performance and efficiency of the OLED device.

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane is a highly fluorinated derivative of tetracyanoquinodimethane. Its molecular formula is C₁₂F₄N₄. The presence of four fluorine atoms enhances its electronic properties and stability compared to its non-fluorinated counterparts. The compound exhibits strong electron-accepting properties and has been studied for its role in charge transfer complexes .

F4TCNQ's primary mechanism of action in organic electronics involves p-doping. During doping, F4TCNQ accepts electrons from the host material (typically an organic semiconductor), creating holes (positively charged vacancies) within the host. This increased concentration of holes enhances the material's ability to conduct electricity [].

The compound primarily participates in charge transfer reactions. It can act as an electron acceptor when combined with various electron donors. The interaction between 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane and donor molecules results in the formation of charge transfer complexes that exhibit unique optical and electronic properties . These reactions are crucial for applications in organic photovoltaics and organic light-emitting diodes.

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane has several applications:

  • Organic Electronics: It is widely used as a dopant in organic semiconductors to enhance conductivity and improve device performance.
  • Photovoltaics: The compound plays a critical role in organic photovoltaic cells by facilitating charge separation and transport.
  • Optical Devices: Its unique optical properties make it suitable for applications in photonic devices where light manipulation is essential .

Studies have demonstrated that 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane interacts with various organic materials. These interactions often lead to significant changes in the electronic properties of the host materials. For instance:

  • Poly(3-hexylthiophene): This polymer exhibits altered conformation and aggregation behavior when doped with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane .
  • Charge Transfer Complexes: The formation of these complexes has been extensively studied to understand their impact on device performance in organic electronics .

Several compounds share structural characteristics or functional properties with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
7,7,8,8-TetracyanoquinodimethaneC₈N₄Non-fluorinated version; strong electron acceptor
2-Fluoro-7,7,8,8-tetracyanoquinodimethaneC₈F₁N₄Contains one fluorine atom; altered electronic properties
Tetrathiafulvalene–7,7,8,8-tetracyanoquinodimethaneC₁₂H₈N₄S₄Known for its strong donor properties

Uniqueness of 2,3,5,6-Tetrafluoro-7,7,8,8-Tetracyanoquinodimethane

The unique aspect of 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane lies in its high degree of fluorination which significantly enhances its electron affinity and stability compared to similar compounds. This characteristic makes it particularly effective in applications requiring efficient charge transfer and improved material performance.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

Dates

Modify: 2023-08-15

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